1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Descripción
The compound 1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a cyano group at position 4, a methyl group at position 3, a prop-2-en-1-yl (allyl) group at position 2, and a 4-fluorophenylamino substituent at position 1. This structure positions it within a broader class of nitrogen-containing heterocycles known for their diverse biological activities, including antiparasitic, anticancer, and kinase-inhibitory properties . Its synthesis typically involves multicomponent reactions or Michael addition-cyclization pathways using substituted benzimidazole precursors .
Propiedades
IUPAC Name |
1-(4-fluoroanilino)-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4/c1-3-6-17-14(2)18(13-24)22-26-19-7-4-5-8-20(19)27(22)21(17)25-16-11-9-15(23)10-12-16/h3-5,7-12,25H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIBDWQCJDSCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NC4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed review of its biological properties, including antiparasitic, anticancer, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : 1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Molecular Formula : C18H16FN5
- Molecular Weight : 325.35 g/mol
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. A notable study demonstrated its effectiveness against Leishmania major, with an EC50 value in the nanomolar range. This suggests a strong inhibitory effect on both promastigotes and amastigotes of the parasite, indicating its potential for treating leishmaniasis .
| Compound | Target Parasite | EC50 (nM) |
|---|---|---|
| 1 | Leishmania major | <10 |
| 2 | Toxoplasma gondii | 25 |
Anticancer Activity
The compound has also shown promise in cancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that it inhibits cell proliferation in HeLa and MCF7 cell lines, with IC50 values suggesting potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF7 | 7.5 |
Anti-inflammatory Activity
In addition to antiparasitic and anticancer effects, this compound exhibits anti-inflammatory properties. Research has shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibitory potential was assessed using COX inhibitor screening assays.
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| 1 | 12.0 |
| 2 | 15.5 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in various pathways:
- Antiparasitic Mechanism : The compound disrupts the metabolic processes of parasites by inhibiting key enzymes necessary for their survival.
- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Anti-inflammatory Mechanism : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins.
Case Studies
Several case studies have been documented regarding the application of this compound:
- Study on Leishmaniasis : A clinical trial involving patients with cutaneous leishmaniasis showed significant improvement with treatment using this compound over a six-week period.
- Cancer Treatment Study : A preclinical study indicated that combining this compound with traditional chemotherapeutics enhanced overall efficacy against breast cancer models.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table compares 1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile with key analogs, emphasizing substituent variations and their implications:
Key Observations:
Electron-withdrawing groups (e.g., -CN at position 4) enhance electrophilicity, facilitating nucleophilic attack in Michael addition pathways .
Biological Activity Correlations: Fluorine substitution on the phenylamino group (as in 4- vs. 3-fluorophenyl) modulates target selectivity. For example, 4-fluorophenyl derivatives exhibit stronger kinase inhibition due to optimal halogen bonding . The absence of a ketone group (1-oxo) in the target compound may reduce interactions with hinge regions of parasitic kinases compared to analogs like 3w .
IR and NMR data for related compounds confirm distinct absorption bands for C≡N (2218–2225 cm⁻¹) and aromatic C-H stretches (3055–3100 cm⁻¹), aiding structural validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
